molecular formula C15H16N4O5S B4960769 Methyl 3-[(5-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(5-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate

Cat. No.: B4960769
M. Wt: 364.4 g/mol
InChI Key: PPDGBFXPYPAQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(5-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with methyl 3-(chlorocarbonyl)-5-nitrobenzoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-[(5-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(5-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate stands out due to its unique combination of a thiadiazole ring and a nitrobenzoate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[(5-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S/c1-3-4-5-12-17-18-15(25-12)16-13(20)9-6-10(14(21)24-2)8-11(7-9)19(22)23/h6-8H,3-5H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDGBFXPYPAQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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